6'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone
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Overview
Description
6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone is an organic compound characterized by the presence of both trifluoromethyl and tetrafluoro groups attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of acetophenone derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide and a suitable catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and tetrafluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl and tetrafluoro groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: An herbicide with a trifluoromethyl group.
Uniqueness
6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone is unique due to the presence of both trifluoromethyl and tetrafluoro groups, which confer distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C9H3F7O |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-5-3-1-2-4(8(11,12)13)6(5)7(17)9(14,15)16/h1-3H |
InChI Key |
WVBWEJWIXSXFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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